molecular formula C18H20N2O2 B2627205 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide CAS No. 2034485-55-5

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide

Cat. No.: B2627205
CAS No.: 2034485-55-5
M. Wt: 296.37
InChI Key: CCLOFRHTIPBEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a phenylazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a phenylazepane precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and azepane-containing molecules. Examples are:

  • 3-(3-Phenylazepane-1-carbonyl)pyridine
  • 3-(3-Phenylazepane-1-carbonyl)pyridine N-oxide

Uniqueness

What sets 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide apart is its unique combination of the pyridine ring and phenylazepane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(17-10-6-12-20(22)14-17)19-11-5-4-9-16(13-19)15-7-2-1-3-8-15/h1-3,6-8,10,12,14,16H,4-5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLOFRHTIPBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.